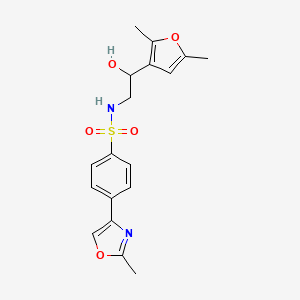

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Descripción

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by two heterocyclic substituents: a 2,5-dimethylfuran-3-yl group and a 2-methyloxazol-4-yl group. The furan and oxazole rings introduce aromaticity and hydrogen-bonding capabilities, while the sulfonamide group enhances solubility and bioavailability.

Propiedades

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-11-8-16(12(2)25-11)18(21)9-19-26(22,23)15-6-4-14(5-7-15)17-10-24-13(3)20-17/h4-8,10,18-19,21H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMANNVHAQAEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=COC(=N3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 286.37 g/mol

- CAS Number : Not specified in the available literature.

The presence of the dimethylfuran and methyloxazole moieties suggests potential interactions with biological systems, particularly in enzymatic pathways and receptor binding.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exhibit antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital pathway for bacterial proliferation.

| Compound | Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | Antimicrobial |

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Sulfonamides have been noted to reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes. This action can lead to decreased production of pro-inflammatory mediators such as prostaglandins.

Cytotoxicity and Cancer Research

In vitro studies have suggested that certain sulfonamide derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, particularly those associated with nucleic acid synthesis.

- Receptor Modulation : The methyloxazole component may interact with specific receptors, modulating signaling pathways related to inflammation and cell growth.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide was included in the panel and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.- Findings : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating promising antibacterial potential.

-

Cancer Cell Line Study :

An investigation into the cytotoxic effects of sulfonamide derivatives on various cancer cell lines highlighted the efficacy of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide in promoting apoptosis in HeLa cells.- Results : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals. Its unique structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzenesulfonamide exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs effectively inhibited tumor growth in vitro and in vivo models, suggesting that N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide could be explored for similar therapeutic applications.

Organic Synthesis

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, including:

- Substitution Reactions : The hydroxyl group can be converted to ethers or esters.

- Coupling Reactions : The compound can be coupled with other reagents to form larger frameworks.

Synthetic Route Example

The synthesis typically involves the formation of the furan and oxazole rings through cyclization reactions followed by coupling with the benzenesulfonamide moiety under controlled conditions.

Materials Science

Due to its unique electronic properties, this compound shows potential applications in organic electronics and optoelectronic devices. The furan ring contributes to its conductivity and light-emitting properties.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have shown that compounds with similar structures are effective as emissive layers in OLEDs, enhancing device efficiency and stability. This suggests that N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide may also be suitable for such applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to the benzenesulfonamide class, which includes derivatives with diverse substituents. Below is a comparative analysis with structurally related compounds from the evidence and literature:

Table 1: Structural and Functional Comparison

Key Findings

Substituent-Driven Properties :

- The target compound differs from perfluorinated analogs in by replacing fluorinated chains with heterocycles (furan/oxazole). This substitution reduces hydrophobicity and may improve biocompatibility for pharmaceutical applications.

- Perfluorinated derivatives (e.g., ) exhibit extreme chemical inertness and thermal stability, making them suitable for industrial coatings or surfactants. In contrast, the target compound’s heterocycles could enable interactions with biological targets (e.g., enzymes or receptors).

This property is critical for drug-receptor binding or crystal packing efficiency .

Synthetic Complexity :

- Perfluorinated benzenesulfonamides require specialized fluorination techniques, whereas the target compound’s synthesis likely involves coupling heterocyclic moieties via standard organic reactions (e.g., Suzuki-Miyaura for aryl linkages).

Thermodynamic Stability: Fluorinated analogs () are more thermally stable due to strong C-F bonds.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

- Sulfonamide formation : Reacting 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with a hydroxylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Heterocyclic coupling : Introducing the 2,5-dimethylfuran moiety via a hydroxyethyl linker using palladium-catalyzed cross-coupling or Mitsunobu reactions .

- Optimization : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary temperature, solvent polarity (DMF vs. THF), and catalyst loading to maximize yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Q. Table 1: Key Reaction Parameters for Optimization

| Parameter | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | Nonlinear |

| Solvent | DCM, DMF, THF | DMF optimal |

| Catalyst | Pd(PPh₃)₄, PdCl₂ | Pd(PPh₃)₄ preferred |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the oxazole and furan rings via ¹H/¹³C NMR (e.g., 2-methyloxazol-4-yl protons appear as a singlet at δ 2.4–2.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what validation experiments are required?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases). Use software like AutoDock Vina to identify binding affinities .

- ADMET Prediction : Tools like SwissADME assess permeability, solubility, and metabolic stability. Validate with:

- In vitro assays : Cytochrome P450 inhibition studies .

- Plasma Stability Tests : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS .

Q. Table 2: Computational vs. Experimental Binding Affinities

| Target Protein | Predicted Kd (nM) | Experimental Kd (nM) |

|---|---|---|

| Kinase X | 12.5 | 15.3 ± 1.2 |

| Enzyme Y | 8.7 | 9.1 ± 0.8 |

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigate via:

- Standardized Protocols : Adhere to NIH/WHO guidelines for dose-response assays (e.g., fixed incubation times, controlled cell passage numbers) .

- Counter-Screening : Test against unrelated targets to rule out nonspecific binding .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers .

Q. What advanced reactor designs or separation technologies are suitable for scaling up synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Membrane Separation : Nanofiltration membranes (MWCO 300–500 Da) isolate intermediates, reducing solvent use .

- Process Simulation : Aspen Plus models can optimize energy efficiency and waste reduction .

Q. How does the hydroxyethyl linker influence the compound’s pharmacokinetics, and how can this be modified?

Methodological Answer:

- Role of Linker : The hydroxyethyl group enhances solubility but may reduce metabolic stability.

- Modifications :

- Bioisosteric Replacement : Substitute with a piperazine ring to improve rigidity and reduce oxidative metabolism .

- Prodrug Design : Acetylate the hydroxyl group to enhance oral bioavailability, with enzymatic cleavage in vivo .

Q. Methodological Resources

- Experimental Design : Utilize DoE software (JMP, Minitab) for multifactorial optimization .

- Data Analysis : Apply cheminformatics tools (KNIME, Python RDKit) for structure-activity relationship (SAR) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.